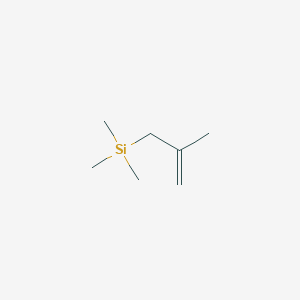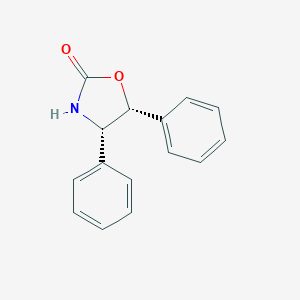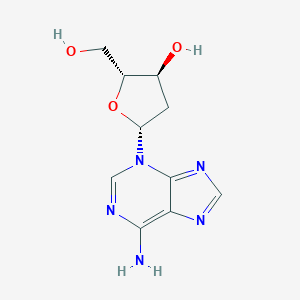
phenyl 3-methylbutanoate
Vue d'ensemble
Description
phenyl 3-methylbutanoate, also known as 3-methylbutyric acid phenyl ester, is an organic compound with the molecular formula C11H14O2. It is a type of ester formed from 3-methylbutanoic acid and phenol. This compound is known for its pleasant fruity aroma and is often used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylbutanoic acid, phenyl ester typically involves the esterification reaction between 3-methylbutanoic acid and phenol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
3-Methylbutanoic acid+PhenolH2SO43-Methylbutanoic acid, phenyl ester+H2O
Industrial Production Methods: In an industrial setting, the production of 3-methylbutanoic acid, phenyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: phenyl 3-methylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to 3-methylbutanoic acid and phenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and phenol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed:
Hydrolysis: 3-Methylbutanoic acid and phenol.
Reduction: 3-Methylbutanol and phenol.
Transesterification: A new ester and phenol.
Applications De Recherche Scientifique
phenyl 3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in the metabolism of esters in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Mécanisme D'action
The mechanism of action of 3-methylbutanoic acid, phenyl ester primarily involves its interaction with olfactory receptors in the nose, which leads to the perception of its fruity aroma. In biological systems, esters like 3-methylbutanoic acid, phenyl ester can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
3-Methylbutanoic acid methyl ester: Similar in structure but with a methyl group instead of a phenyl group.
3-Methylbutanoic acid ethyl ester: Similar in structure but with an ethyl group instead of a phenyl group.
Butanoic acid, phenyl ester: Similar in structure but without the methyl group on the butanoic acid.
Uniqueness: phenyl 3-methylbutanoate is unique due to its specific combination of a branched-chain acid and a phenyl group, which imparts distinct chemical properties and a unique aroma profile compared to other esters .
Propriétés
IUPAC Name |
phenyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXSANZZKSPQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876469 | |
| Record name | BUTANOIC ACID, 3-METHYL-, PHENYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15806-38-9 | |
| Record name | 3-Methylbutanoic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015806389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC523856 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BUTANOIC ACID, 3-METHYL-, PHENYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylbutanoic acid, phenyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35CS6N8FL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
![7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one](/img/structure/B96030.png)









